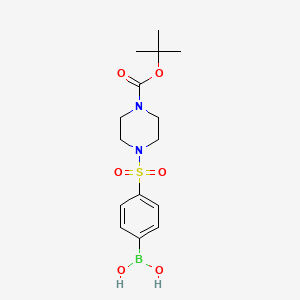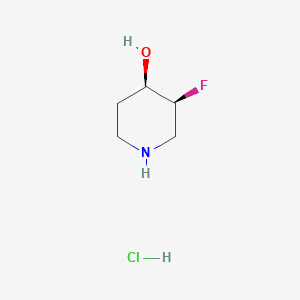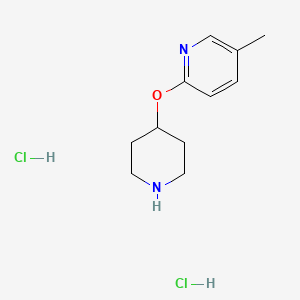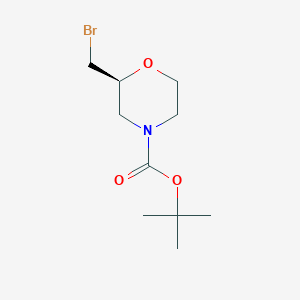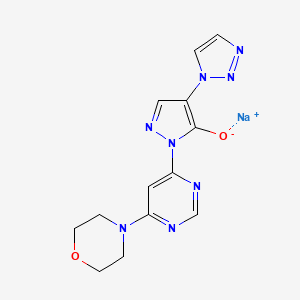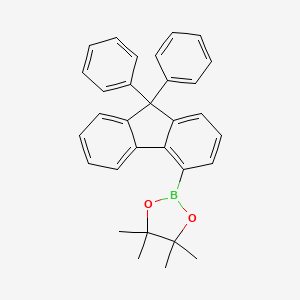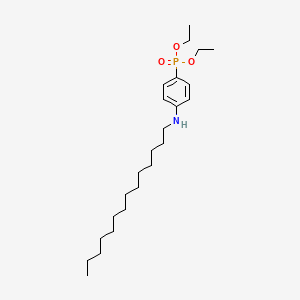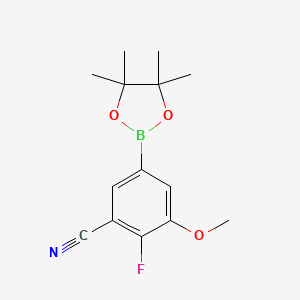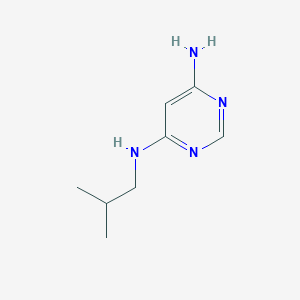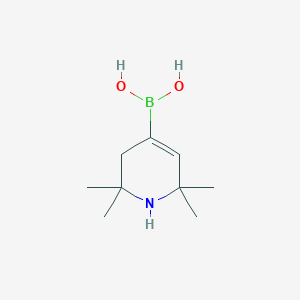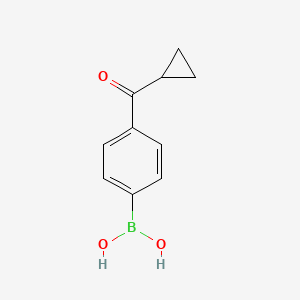
4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID
Overview
Description
4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID is an organoboron compound with the molecular formula C10H11BO3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropanecarbonyl group
Mechanism of Action
Target of Action
The primary target of (4-(Cyclopropanecarbonyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .
Mode of Action
(4-(Cyclopropanecarbonyl)phenyl)boronic acid interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the (4-(Cyclopropanecarbonyl)phenyl)boronic acid, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by (4-(Cyclopropanecarbonyl)phenyl)boronic acid, is a key step in various biochemical pathways. It enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The reaction is exceptionally mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that (4-(Cyclopropanecarbonyl)phenyl)boronic acid could have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (4-(Cyclopropanecarbonyl)phenyl)boronic acid is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (4-(Cyclopropanecarbonyl)phenyl)boronic acid is influenced by various environmental factors. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . (4-(cyclopropanecarbonyl)phenyl)boronic acid is generally stable and environmentally benign , suggesting that it may be less sensitive to environmental conditions.
Biochemical Analysis
Biochemical Properties
(4-(Cyclopropanecarbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of (4-(Cyclopropanecarbonyl)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of therapeutic agents targeting protease-related diseases .
Cellular Effects
The effects of (4-(Cyclopropanecarbonyl)phenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by (4-(Cyclopropanecarbonyl)phenyl)boronic acid can lead to alterations in cell signaling pathways that are dependent on protease activity. Additionally, changes in gene expression profiles have been observed in cells treated with this compound, indicating its potential impact on transcriptional regulation .
Molecular Mechanism
At the molecular level, (4-(Cyclopropanecarbonyl)phenyl)boronic acid exerts its effects through the formation of a covalent bond with the active site serine residue of serine proteases. This interaction results in the inhibition of enzyme activity, thereby modulating various biochemical pathways. The boronic acid group of (4-(Cyclopropanecarbonyl)phenyl)boronic acid is particularly effective in this regard due to its ability to form a stable, yet reversible, covalent bond with the serine residue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Cyclopropanecarbonyl)phenyl)boronic acid have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that (4-(Cyclopropanecarbonyl)phenyl)boronic acid remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and moisture, can lead to gradual degradation and a decrease in its inhibitory activity .
Dosage Effects in Animal Models
The effects of (4-(Cyclopropanecarbonyl)phenyl)boronic acid in animal models vary with different dosages. At lower doses, this compound has been shown to effectively inhibit serine proteases without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported. These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
(4-(Cyclopropanecarbonyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interaction with serine proteases. The inhibition of these enzymes can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, (4-(Cyclopropanecarbonyl)phenyl)boronic acid may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of (4-(Cyclopropanecarbonyl)phenyl)boronic acid within cells and tissues are influenced by its physicochemical properties. This compound is known to be taken up by cells through passive diffusion, facilitated by its lipophilic nature. Once inside the cell, (4-(Cyclopropanecarbonyl)phenyl)boronic acid can interact with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of (4-(Cyclopropanecarbonyl)phenyl)boronic acid is primarily determined by its interactions with cellular components. This compound has been found to localize in the cytoplasm, where it exerts its inhibitory effects on serine proteases. Additionally, post-translational modifications and targeting signals may influence the distribution of (4-(Cyclopropanecarbonyl)phenyl)boronic acid within different cellular compartments, further modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage the same fundamental chemistry as laboratory-scale syntheses but are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene.
Major Products:
Phenols: from oxidation.
Alcohols: from reduction.
Biaryl compounds: from Suzuki-Miyaura coupling.
Scientific Research Applications
4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID has diverse applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity or selectivity is required, such as in the synthesis of complex organic molecules or the development of targeted pharmaceuticals .
Properties
IUPAC Name |
[4-(cyclopropanecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROHRLGTDEXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681886 | |
| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959861-28-0 | |
| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)

